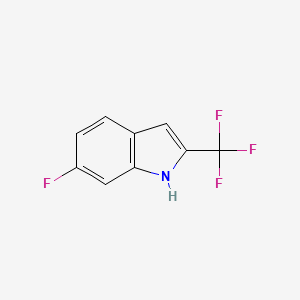

6-氟-2-(三氟甲基)-1H-吲哚

描述

6-Fluoro-2-(trifluoromethyl)-1H-indole is a fluorinated indole derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of fluorine atoms can significantly alter the chemical and physical properties of these molecules, often leading to increased stability, lipophilicity, and potential for bioactivity.

Synthesis Analysis

The synthesis of fluorinated indoles, such as 6-Fluoro-2-(trifluoromethyl)-1H-indole, can be achieved through various methods. One approach for synthesizing trifluoromethylated indoles is reported using a domino trifluoromethylation/cyclization strategy starting from 2-alkynylanilines, employing a CuCF3 reagent derived from fluoroform, an inexpensive industrial byproduct . This method allows for the precise incorporation of the CF3 group into the indole core. Additionally, the synthesis of related compounds, such as 6-(difluoromethyl)indole, involves the preparation of N-1 BOC protected precursors followed by deprotection via flash vacuum thermolysis .

Molecular Structure Analysis

The molecular structure of fluorinated indoles is characterized by the presence of fluorine atoms, which can influence the electronic distribution and reactivity of the molecule. For instance, the donor-acceptor interaction between the indole and quinoline moieties in a related compound, 6H-indolo[2,3-b]quinoline, is amplified upon binding with fluoride ions, leading to a significant change in the absorption and emission signals . This interaction is indicative of the potential electronic effects that fluorine atoms can impart on the indole scaffold.

Chemical Reactions Analysis

Fluorinated indoles participate in various chemical reactions, reflecting their reactivity profile. For example, 6-(difluoromethyl)indole undergoes a slow and spontaneous hydrolysis to produce 6-formylindole, with the rate of hydrolysis being significantly accelerated upon deprotonation at N-1 . This reactivity can be utilized to study the activation of indole by enzymes such as tryptophan synthase. Moreover, the lack of enzyme-promoted dehalogenation observed in the turnover of 6-(difluoromethyl)indole by tryptophan synthase suggests that rapid carbon-carbon bond formation prevents the accumulation of an indole anion .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Fluoro-2-(trifluoromethyl)-1H-indole are influenced by the fluorine atoms. Fluorine's high electronegativity and small size can lead to increased stability and lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes. The presence of fluorine can also affect the molecule's acidity, basicity, and hydrogen bonding capacity, which are crucial factors in drug-receptor interactions. The synthesis and evaluation of fluorinated indoles for medical imaging, such as PET tracers targeting specific enzymes, demonstrate the importance of these properties in biological applications .

科学研究应用

合成与反应性

- 合成与稳定性:6-氟-2-(三氟甲基)-1H-吲哚及其衍生物是通过特定的协议合成的。与其他吲哚衍生物相比,这些化合物的稳定性和反应性一直是研究的主题。例如,已研究了6-(氟甲基)吲哚和6-(二氟甲基)吲哚的合成和反应性,阐明了这些化合物的稳定性(Woolridge & Rokita,1989)。

医药和生物学意义

- 生物活性:6-氟-2-(三氟甲基)-1H-吲哚和相关的氟烷基化吲哚表现出各种生物活性。它们已被公认为有前途的医药和生物学有益化合物。它们的合成通常涉及高级方法,例如直接氟烷基化或氟烷基化结构单元的转化(Usachev,2016)。

药物类似物的潜力

- 三氟甲基化药物类似物:合成三氟甲基化吲哚(如6-氟-2-(三氟甲基)-1H-吲哚)的方法对于制备三氟甲基化药物类似物非常重要。这些方法通常利用多米诺三氟甲基化/环化策略(Ye 等,2018)。

催化应用

- 催化氟烷基化:催化剂在吲哚(包括6-氟-2-(三氟甲基)-1H-吲哚)氟烷基化中的应用是一个研究领域。例如,已经描述了钯催化的区域选择性 C-H 吲哚氟烷基化,突出了催化剂选择和导向基团的重要性(Borah & Shi,2017)。

合成路线和应用

- 合成路线:开发6-氟-2-(三氟甲基)-1H-吲哚及其类似物的各种合成路线一直是一个重要的研究领域。这些路线对创建具有潜在药用和生物学应用的广泛的氟吲哚具有影响。已经探索了不同方法(例如环化和氟烷基化)的功效和选择性(Sun & Zhou,2022)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

6-fluoro-2-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4N/c10-6-2-1-5-3-8(9(11,12)13)14-7(5)4-6/h1-4,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCFEMOWYNEXLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40581747 | |

| Record name | 6-Fluoro-2-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40581747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2-(trifluoromethyl)-1H-indole | |

CAS RN |

932014-36-3 | |

| Record name | 6-Fluoro-2-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40581747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

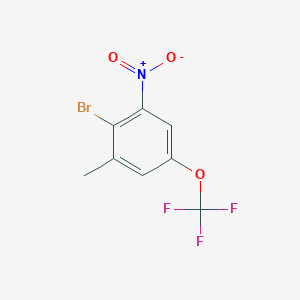

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Aminopyridin-2-yl)oxy]benzoic acid](/img/structure/B3031932.png)

![6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine](/img/structure/B3031941.png)